Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate
Description
Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and materials science.
Properties
CAS No. |
61500-19-4 |
|---|---|
Molecular Formula |
C10H13N2O2PS |
Molecular Weight |
256.26 g/mol |
IUPAC Name |
N-[ethoxy(methyl)phosphoryl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H13N2O2PS/c1-3-14-15(2,13)12-10-11-8-6-4-5-7-9(8)16-10/h4-7H,3H2,1-2H3,(H,11,12,13) |
InChI Key |
LKLUAGQXDCNIJE-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C)NC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate typically involves the reaction of 2-aminobenzothiazole with ethyl phosphonamidate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of microwave irradiation and other advanced techniques can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various benzothiazole derivatives with different functional groups .
Scientific Research Applications
Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Ethyl N-1,3-benzothiazol-2-yl-P-methylphosphonamidate can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
Benzothiazole-2-carboxylic acid: Explored for its anti-inflammatory and analgesic effects.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
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